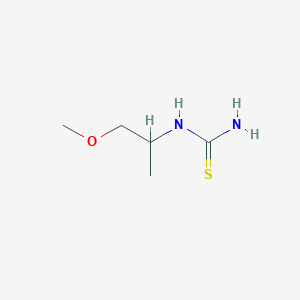

(1-Methoxypropan-2-yl)thiourea

Description

Properties

IUPAC Name |

1-methoxypropan-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2OS/c1-4(3-8-2)7-5(6)9/h4H,3H2,1-2H3,(H3,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWFGTPIMXJGFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732287-96-6 | |

| Record name | (1-methoxypropan-2-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Conformational Analysis of 1 Methoxypropan 2 Yl Thiourea

Advanced Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

No specific spectroscopic data for (1-Methoxypropan-2-yl)thiourea has been found in the searched scientific literature and databases. Although spectroscopic methods are standard for the characterization of new compounds, and data for numerous thiourea (B124793) derivatives are available jrespharm.comiosrjournals.orgresearchgate.net, the spectra for this particular molecule have not been published. For context, the typical spectral regions for the key functional groups in related molecules are:

IR Spectroscopy : Thiourea derivatives generally exhibit characteristic bands for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 700-850 cm⁻¹ and 1300-1400 cm⁻¹), and C-N stretching vibrations. iosrjournals.org

NMR Spectroscopy : In ¹H NMR, the protons of the NH₂ groups and the methoxypropyl chain would be expected to show distinct chemical shifts and coupling patterns. In ¹³C NMR, the thiocarbonyl carbon (C=S) is a key signal, typically appearing significantly downfield.

Mass Spectrometry : The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of fragments from the methoxypropyl side chain.

Without experimental data, a detailed analysis for this compound cannot be provided.

X-ray Crystallography and Solid-State Structural Elucidation

There are no published X-ray crystallography studies for this compound. Such studies are essential for definitively determining the solid-state structure, including bond lengths, bond angles, torsion angles, and intermolecular interactions like hydrogen bonding. While crystallographic data exists for a wide range of other thiourea derivatives, which often exhibit extensive hydrogen-bonding networks, the specific crystal structure of the title compound is unknown.

Computational Insights into Molecular Geometry and Tautomerism

A search for computational chemistry studies on this compound yielded no results. Theoretical investigations are crucial for understanding molecular geometry, conformational preferences, and the potential for thione-thiol tautomerism. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate the optimized geometries of different conformers and tautomers, their relative energies, and predicted spectroscopic properties. The interplay between the methoxypropyl group and the thiourea moiety regarding conformational freedom and tautomeric stability has not been computationally explored in the available literature.

Structure Activity Relationship Sar Studies of 1 Methoxypropan 2 Yl Thiourea Derivatives

Impact of Structural Modifications on Biological Efficacy and Selectivity

The biological profile of thiourea (B124793) derivatives is highly sensitive to the nature of the substituents on both nitrogen atoms. Modifications to the (1-Methoxypropan-2-yl)thiourea scaffold would be expected to significantly influence its efficacy and selectivity against various biological targets.

The introduction of different substituents on the second nitrogen atom (N') of the thiourea core, opposite the (1-Methoxypropan-2-yl) group, would be a primary strategy to modulate activity. For instance, in the development of anticancer agents, the presence of aryl or heteroaryl rings on the N' position has been shown to be crucial for activity. The electronic properties of these rings, whether they are electron-donating or electron-withdrawing, can profoundly affect the compound's potency. For example, studies on N-aryl-N'-heterocyclic substituted thioureas have shown that the introduction of a heterocyclic substituent can enhance specificity in protein interactions and introduce additional hydrogen bonding opportunities. biointerfaceresearch.com

Furthermore, the nature of the linker between the thiourea moiety and other functional groups can impact cytotoxicity. Studies on bis-thiourea derivatives have indicated that the type of linker, or its absence, significantly affects their anticancer activity. biointerfaceresearch.com In the case of this compound, altering the methoxypropyl group itself, for instance by changing the position of the methoxy (B1213986) group or extending the alkyl chain, would likely alter the compound's lipophilicity and steric profile, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties and its interaction with target proteins.

The table below illustrates hypothetical modifications to the this compound scaffold and their potential impact on biological activity based on general SAR principles for thiourea derivatives.

| Modification | Rationale | Predicted Impact on Biological Activity |

| Substitution on the N'-phenyl ring | Modulates electronic and steric properties. | Electron-withdrawing groups may enhance activity; bulky groups may increase selectivity. |

| Replacement of N'-phenyl with a heterocyclic ring | Introduces new hydrogen bonding sites and alters polarity. | Potential for increased potency and target specificity. biointerfaceresearch.com |

| Variation of the alkoxy group in the (1-alkoxypropan-2-yl) moiety | Alters lipophilicity and steric bulk. | May affect cell permeability and binding affinity. |

| Introduction of a linker between the thiourea and a second pharmacophore | Creates hybrid molecules with potential for dual-target activity. | Can significantly enhance cytotoxicity depending on the linker's nature. biointerfaceresearch.com |

Identification of Key Pharmacophoric Elements

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. unina.itnih.gov For thiourea derivatives, the key pharmacophoric elements generally include:

The Thiourea Moiety (>N-C(S)-N<): This core structure is crucial for biological activity. The sulfur atom can act as a hydrogen bond acceptor, while the N-H protons can act as hydrogen bond donors. biointerfaceresearch.com This dual capability allows for strong and specific interactions with amino acid residues in a protein's active site.

Hydrogen Bonding Capabilities: The ability to form hydrogen bonds is a recurring theme in the SAR of thiourea derivatives and is considered a key factor for their inhibitory activity against various enzymes and receptors. conicet.gov.ar

Pharmacophore models are often developed using computational tools and can be based on the structure of known active ligands (ligand-based) or the structure of the biological target (structure-based). mdpi.com These models are invaluable for virtual screening of compound libraries to identify new potential lead compounds. nih.gov

Correlation of Electronic and Steric Factors with Biological Responses

The biological activity of thiourea derivatives is intricately linked to the electronic and steric properties of their substituents.

Electronic Factors: The electronic nature of the substituents on the aryl rings of N-arylthiourea derivatives has a significant impact on their biological activity. In many cases, the presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the aryl ring enhances the acidity of the N-H protons, making them better hydrogen bond donors and leading to increased potency. biointerfaceresearch.com Conversely, electron-donating groups can sometimes decrease activity. Quantitative structure-activity relationship (QSAR) studies on some series of thiourea derivatives have shown a strong correlation between antithrombotic activity and electronic parameters. nih.gov

Steric Factors: The size and shape of the substituents play a crucial role in determining how well a molecule fits into the binding site of a target protein. Bulky substituents can either enhance selectivity by preventing binding to off-target proteins or decrease activity by sterically hindering the optimal interaction with the desired target. For instance, in some series of urease inhibitors, it was found that less sterically hindered N-monosubstituted thioureas could bind more effectively into the active pocket compared to more hindered N,N'-disubstituted analogs. nih.gov In another study, the steric hindrance of alkyl substituents on thiourea was found to influence the properties of electrolytic copper foil, demonstrating the broader impact of steric effects. researchgate.net

For this compound, the chiral center at the 2-position of the propyl chain introduces a specific stereochemistry that could be critical for its interaction with a chiral biological target. The methoxy group also contributes to the steric bulk and conformational preferences of this substituent.

The interplay of these factors is summarized in the following table for a hypothetical series of N-aryl-(1-methoxypropan-2-yl)thiourea derivatives.

| Substituent on N'-aryl ring | Electronic Effect | Steric Effect | Predicted Biological Response |

| -H | Neutral | Minimal | Baseline activity |

| -Cl (para) | Electron-withdrawing | Moderate | Potentially increased activity |

| -NO2 (para) | Strongly electron-withdrawing | Moderate | Likely increased activity, potential for toxicity |

| -OCH3 (para) | Electron-donating | Moderate | Potentially decreased activity |

| -C(CH3)3 (para) | Electron-donating (by hyperconjugation) | Bulky | May increase selectivity or decrease activity due to steric hindrance |

Conformational Dynamics and Their Role in Target Interaction

The biological activity of a flexible molecule like this compound is not only dependent on its static structure but also on its conformational dynamics. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of its target is a key determinant of its potency.

Computational methods such as molecular dynamics (MD) simulations are often employed to study the conformational behavior of molecules and their interactions with biological targets. nih.gov These simulations can reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and can help to understand how changes in the molecule's structure affect its binding mode and affinity. nih.gov For example, MD simulations have been used to investigate the binding of thiourea derivatives to the spike protein of SARS-CoV-2, highlighting the importance of specific interactions for potent inhibition. nih.gov

The conformational preferences of thiourea derivatives can also be influenced by intermolecular interactions in the solid state and in solution. acs.org Understanding these conformational dynamics is crucial for the rational design of new derivatives with improved biological activity, as it allows for the pre-organization of the molecule into a bioactive conformation.

Computational and in Silico Studies of 1 Methoxypropan 2 Yl Thiourea

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In drug discovery, this method is frequently used to understand how a ligand, such as a thiourea (B124793) derivative, might interact with a biological target, typically a protein or enzyme. researchgate.net Software like AutoDock Vina is commonly employed for these simulations, which calculate the binding energy to estimate the affinity of the ligand for the target protein. ksu.edu.tr

The analysis of docking results reveals the specific interactions between the ligand and the amino acid residues of the protein's active site. For thiourea derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The sulfur and nitrogen atoms of the thiourea moiety are often involved in forming hydrogen bonds, which are crucial for the stability of the ligand-protein complex. For instance, in studies of other thiourea derivatives, interactions with key residues in the active sites of enzymes like protein kinases have been observed. ksu.edu.tr Visualization tools such as Discovery Studio are used to generate 3D models of these interactions, providing a detailed profile of the binding mode. ksu.edu.tr

Table 1: Illustrative Ligand-Protein Interactions for Thiourea Derivatives

| Interaction Type | Common Interacting Atoms in Thiourea Moiety | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | N-H groups, S atom | Asp, Glu, Ser, Thr |

| Hydrophobic | Alkyl/Aryl groups | Leu, Val, Ile, Phe |

A primary output of molecular docking simulations is the binding affinity, usually expressed in kcal/mol. This value represents the free energy of binding and indicates the stability of the ligand-protein complex; a more negative value suggests a stronger and more stable interaction. ksu.edu.tr In studies involving various thiourea compounds, binding affinities are calculated to rank potential drug candidates and predict their inhibitory potential against specific targets. researchgate.net For example, docking studies of novel thiourea derivatives against the BRAF protein kinase, a target in cancer therapy, have revealed high binding affinities, suggesting a strong inhibitory effect. ksu.edu.tr

Table 2: Example Binding Affinities of Thiourea Analogs Against Various Protein Targets

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| N-benzoylthiourea derivatives | BRAF Kinase | -7.5 to -9.0 | ksu.edu.tr |

| Naproxen-thiourea hybrids | EGFR Kinase | -8.0 to -9.5 | researchgate.net |

Quantum Chemical Calculations (Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. dntb.gov.uaresearchgate.netnih.gov Methods like B3LYP with basis sets such as 6–311++G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic parameters. ksu.edu.trdntb.gov.ua These calculations are essential for understanding a molecule's reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing nucleophilic character, while the LUMO is the most likely to accept electrons, indicating electrophilic character. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. researchgate.netajchem-a.com A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For thiourea derivatives, FMO analysis helps predict their reactivity and potential to engage in charge-transfer interactions with biological targets. ksu.edu.tr

Table 3: Representative FMO Data for Thiourea-Related Structures

| Parameter | Description | Typical Value Range (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 | Indicates electron-accepting ability |

The distribution of electronic charge within a molecule is crucial for understanding its interactions and reactivity. Molecular Electrostatic Potential (MEP) maps are generated using DFT calculations to visualize the charge distribution on the molecular surface. semanticscholar.org In an MEP map, different colors represent varying electrostatic potentials. Regions with negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-deficient and prone to nucleophilic attack. semanticscholar.org For thiourea compounds, MEP analysis typically shows negative potential around the sulfur and oxygen atoms, identifying them as sites for electrophilic interaction, while positive potential is often found around the N-H protons, indicating their role as hydrogen bond donors. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comanalis.com.my The fundamental principle of QSAR is that variations in the structural or physicochemical properties of compounds within a series lead to differences in their biological activities. farmaciajournal.com

QSAR models are developed by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds with known activities. researchgate.netresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that relates these descriptors to the observed activity. analis.com.my These models can then be used to predict the activity of new, untested compounds, guiding the design of more potent molecules. researchgate.net QSAR studies on various thiourea derivatives have been performed to predict their potential as antibacterial, antifungal, or anticancer agents, helping to prioritize synthesis efforts. analis.com.myresearchgate.net

Table 4: Common Descriptors Used in QSAR Models for Thiourea Derivatives

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Describes the electronic aspects of molecule-receptor interaction |

| Steric | Molecular weight, Molar refractivity, Volume | Relates to the size and shape of the molecule and its fit in a receptor site |

| Hydrophobic | LogP (Partition coefficient) | Indicates the molecule's ability to cross biological membranes |

| Topological | Connectivity indices | Describes the atomic arrangement and branching of the molecule |

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In the realm of contemporary drug discovery and chemical safety assessment, in silico predictive models have become indispensable tools for the early evaluation of a compound's pharmacokinetic and toxicological properties. This section details the predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of (1-Methoxypropan-2-yl)thiourea, generated through various computational methodologies. These predictions offer a preliminary overview of the compound's likely behavior in vivo, guiding further experimental studies. The data presented herein is derived from established computational models and should be interpreted as predictive rather than definitive experimental results.

The absorption profile of a compound is critical for its bioavailability. For this compound, computational models predict good intestinal absorption. This is a key indicator of its potential to be effectively absorbed into the bloodstream after oral administration. The prediction is based on its physicochemical properties, which align with the characteristics of well-absorbed molecules.

Interactive Data Table: Predicted Absorption Properties

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (log Papp in 10^-6 cm/s) | Moderate | Suggests moderate ability to permeate the intestinal epithelial barrier. |

Following absorption, a compound's distribution throughout the body is governed by its ability to cross biological membranes and bind to plasma proteins. Predictive models suggest that this compound has a moderate volume of distribution. A significant parameter is its predicted ability to cross the blood-brain barrier (BBB), which is forecasted to be low. This suggests that the compound is less likely to cause central nervous system effects. Plasma protein binding is predicted to be moderate, which can influence its free concentration and, consequently, its efficacy and clearance.

Interactive Data Table: Predicted Distribution Characteristics

| Parameter | Predicted Value | Implication |

|---|---|---|

| Plasma Protein Binding | Moderate | A portion of the compound will be bound to plasma proteins, affecting its availability. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause significant central nervous system effects. |

The metabolic fate of a compound is a crucial determinant of its duration of action and potential for drug-drug interactions. The in silico analysis of this compound focused on its interaction with the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast number of xenobiotics. Predictions indicate that the compound is not a significant inhibitor of the major CYP isoforms (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This low potential for CYP inhibition suggests a reduced risk of metabolic drug-drug interactions.

Interactive Data Table: Predicted Metabolic Profile

| Parameter | Prediction | Significance |

|---|---|---|

| CYP1A2 Inhibitor | No | Low likelihood of interfering with the metabolism of CYP1A2 substrates. |

| CYP2C9 Inhibitor | No | Low likelihood of interfering with the metabolism of CYP2C9 substrates. |

| CYP2C19 Inhibitor | No | Low likelihood of interfering with the metabolism of CYP2C19 substrates. |

| CYP2D6 Inhibitor | No | Low likelihood of interfering with the metabolism of CYP2D6 substrates. |

The route and rate of excretion are key to understanding a compound's half-life and potential for accumulation. For this compound, computational models predict that renal excretion is a likely pathway. The total clearance is predicted to be within a low to moderate range.

Interactive Data Table: Predicted Excretion Parameters

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Total Clearance | Low to Moderate | Suggests a moderate duration of action in the body. |

Predictive toxicology is a cornerstone of early-stage chemical assessment, helping to flag potential liabilities. The in silico toxicity profile of this compound has been evaluated for several critical endpoints. Notably, the compound is predicted to be non-mutagenic in the Ames test, which is a widely used method for assessing a chemical's potential to cause DNA mutations. Furthermore, predictions suggest a low likelihood of hepatotoxicity (liver damage) and cardiotoxicity, as indicated by a low probability of hERG I inhibition.

Interactive Data Table: Predictive Toxicity Endpoints

| Toxicity Endpoint | Predicted Result | Potential Implication |

|---|---|---|

| AMES Mutagenicity | Non-mutagenic | Low likelihood of causing genetic mutations. |

| Hepatotoxicity | Low risk | Unlikely to cause significant liver damage. |

| hERG I Inhibition | Low risk | Reduced potential for drug-induced cardiac arrhythmias. |

| Skin Sensitization | Low to Moderate | May have some potential to cause skin sensitization upon contact. |

Coordination Chemistry of Thiourea Derivatives and Metal Complex Formation

Synthesis and Characterization of Metal-Thiourea Complexes

The synthesis of metal complexes involving N-substituted thioureas, such as (1-Methoxypropan-2-yl)thiourea, typically involves the reaction of the thiourea (B124793) ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org The general synthetic route for the ligand itself involves the reaction of an isothiocyanate with an amine. For this compound, this would involve the reaction of 1-methoxypropan-2-amine with an isothiocyanate precursor.

The formation of the metal complexes can be generally represented by the following reaction:

nL + MXy → [M(L)n]Xy

Where:

L = this compound

M = Metal ion (e.g., Cu(II), Ni(II), Co(II), Pd(II), Pt(II), Zn(II))

X = Anion (e.g., Cl⁻, NO₃⁻, ClO₄⁻)

n = stoichiometric coefficient

The reaction conditions, such as temperature, solvent, and the molar ratio of ligand to metal, can influence the final product's composition and geometry. mdpi.com For instance, the reaction of N-Phenylmorpholine-4-carbothioamide with bivalent metal ions in a 2:1 molar ratio yielded complexes of the type [M(L)₂]. mdpi.com

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Table 1: Common Characterization Techniques for Metal-Thiourea Complexes

| Technique | Information Obtained | Expected Observations for this compound Complexes |

| Elemental Analysis (C, H, N, S) | Confirms the empirical formula and the stoichiometry of the complex. | The experimental percentages of C, H, N, and S would align with the calculated values for the proposed complex formula. |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand. Changes in the vibrational frequencies of C=S and N-H bonds upon complexation indicate their involvement in bonding with the metal ion. uobasrah.edu.iqrdd.edu.iq | A shift in the ν(C=S) and ν(N-H) bands to lower or higher wavenumbers would suggest coordination through the sulfur and/or nitrogen atoms. The appearance of a new band corresponding to the M-S or M-N bond would further confirm complexation. |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the structure of the ligand and how it changes upon coordination. Shifts in the proton and carbon signals near the donor atoms indicate their participation in complex formation. mdpi.com | Downfield or upfield shifts of the protons and carbons of the methoxypropyl and thiourea moieties would be observed, particularly for the CH group adjacent to the nitrogen and the thiocarbonyl carbon. |

| UV-Visible Spectroscopy | Investigates the electronic transitions within the complex, providing insights into the geometry of the metal center. | The spectra would show bands corresponding to d-d transitions of the metal ion and charge transfer transitions between the metal and the ligand, which are indicative of the coordination environment. |

| X-ray Crystallography | Determines the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. rsc.org | This technique would provide definitive proof of the coordination mode and the overall molecular structure of the complex. |

| Molar Conductivity Measurements | Determines the electrolytic nature of the complexes (ionic or non-ionic). materialsciencejournal.org | The measured molar conductance values in a suitable solvent would indicate whether the anions are coordinated to the metal ion or are present as counter-ions. |

Diverse Ligand-Metal Coordination Modes

Thiourea and its derivatives are known for their ability to coordinate with metal ions in various modes, which is a key aspect of their rich coordination chemistry. mdpi.com The specific coordination mode adopted by this compound would depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The primary donor atom in thiourea derivatives is the "soft" sulfur atom of the thiocarbonyl group (C=S), which readily coordinates to soft metal ions. However, the nitrogen atoms of the amino groups can also act as "hard" donor sites. The presence of the ether oxygen in the methoxypropyl substituent of this compound could potentially introduce another coordination site, although this is less common for simple ethers.

The most common coordination modes for N-substituted thioureas are:

Monodentate Coordination through Sulfur: This is the most prevalent coordination mode, where the thiourea ligand binds to the metal ion solely through the sulfur atom. mdpi.comrsc.org In this case, this compound would act as a neutral monodentate ligand.

Bidentate Coordination through Sulfur and Nitrogen: The ligand can act as a chelating agent, coordinating to the metal ion through both the sulfur atom and one of the nitrogen atoms, forming a stable chelate ring. mdpi.comnih.gov This often occurs after the deprotonation of the nitrogen atom, leading to an anionic ligand.

Bridging Coordination: In some instances, the thiourea ligand can bridge two metal centers, with the sulfur atom coordinating to both metals. mdpi.com

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Description | Key Structural Feature |

| Monodentate (S-coordination) | The ligand binds to the metal center only through the sulfur atom. | M-S bond |

| Bidentate (S,N-chelation) | The ligand binds to the metal center through both the sulfur and a nitrogen atom, forming a ring. | M-S and M-N bonds from the same ligand |

| Bridging (μ-S) | The sulfur atom of the ligand bridges two metal centers. | M-S-M linkage |

The flexibility in coordination is a result of the tautomerism between the thione and thiol forms of the thiourea moiety. rdd.edu.iqresearchgate.net This allows the molecule to adapt to the electronic and steric requirements of different metal ions.

Applications of Thiourea Metal Complexes in Catalysis and Biological Systems

The metal complexes of thiourea derivatives have garnered significant attention due to their potential applications in various fields, particularly in catalysis and medicine. tandfonline.com The coordination of the thiourea ligand to a metal center can enhance its inherent activities or introduce new functionalities.

Catalytic Applications

Thiourea-based metal complexes have shown promise as catalysts in a range of organic transformations. mdpi.com The presence of both a metal center and the thiourea ligand can facilitate reactions through various mechanisms, including acting as a redox catalyst. uobasrah.edu.iq For instance, Ru(II) complexes with chiral thiourea ligands have been successfully employed in the asymmetric transfer hydrogenation of ketones to produce chiral secondary alcohols with high enantioselectivity. rsc.org While specific catalytic studies on this compound complexes are not yet reported, their structural similarity to other catalytically active thiourea complexes suggests potential for similar applications.

Biological Applications

The biological activity of thiourea derivatives and their metal complexes is a major area of research. mdpi.com Coordination to a metal ion can significantly enhance the biological efficacy of the thiourea ligand. nih.gov

Anticancer Activity: Many thiourea-metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govnih.gov The mechanism of action is often attributed to their ability to interact with biological macromolecules like DNA and enzymes. For example, gold(I) and silver(I) complexes of thiourea derivatives have shown promising anticancer properties. nih.gov The lipophilicity of the ligand, which can be influenced by substituents like the methoxypropyl group, can play a role in cellular uptake and, consequently, the biological activity.

Antibacterial and Antifungal Activity: Thiourea derivatives and their metal complexes have been reported to exhibit significant antibacterial and antifungal properties. mdpi.commdpi.com The chelation of the metal ion to the thiourea ligand is often found to increase the antimicrobial activity compared to the free ligand.

The diverse biological activities of these compounds make them attractive candidates for the development of new therapeutic agents.

Table 3: Potential Applications of this compound Metal Complexes

| Application Area | Potential Role of the Metal Complex | Relevant Metal Ions |

| Homogeneous Catalysis | Asymmetric transfer hydrogenation of ketones, C-C bond formation reactions. | Ru, Rh, Pd |

| Anticancer Agents | Inhibition of cancer cell proliferation through interaction with DNA or enzymes. | Au, Ag, Pt, Pd |

| Antimicrobial Agents | Inhibition of bacterial and fungal growth. | Cu, Ni, Co, Zn |

Environmental Fate and Toxicological Considerations of Thiourea Derivatives

Ecotoxicological Assessments and Ecological Impact

Ecotoxicological studies are crucial for understanding the potential impact of chemical compounds on ecosystems. For thiourea (B124793), available data indicate that it can be classified as moderately to highly toxic to aquatic organisms. inchem.org

The toxicity of thiourea and its derivatives has been evaluated in various aquatic species. Long-term studies on the reproduction of the water flea (Daphnia magna) have established No-Observed-Effect Concentrations (NOECs) of less than 0.25 mg/L and 0.25 mg/L over a 21-day period. inchem.org

Specific derivatives have also been assessed. Ecotoxicity studies using the bacterium Vibrio fischeri revealed significant toxicity for certain amino-functionalized thioureas, such as Takemoto's catalyst, with a 50% effective concentration (EC50) of 7.9 mg/L. mdpi.comresearchgate.net The toxicity in these cases was largely attributed to the presence of 3,5-bis(trifluoromethyl)phenyl groups in the molecule. mdpi.com Other research has demonstrated the inhibitory effects of newly synthesized thiourea derivatives on the growth of blue-green algae (Synechococcus elongatus), indicating a potential impact on primary producers in aquatic environments. nih.gov

Table 2: Aquatic Ecotoxicity Data for Thiourea and Derivatives

| Organism | Compound Type | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Daphnia magna (Water Flea) | Thiourea | 21-day NOEC (reproduction) | <0.25 | inchem.org |

| Vibrio fischeri (Bacteria) | Takemoto's catalyst | 30-min EC50 (luminescence inhibition) | 7.9 | mdpi.comresearchgate.net |

| Vibrio fischeri (Bacteria) | NH2-substituted analog of Takemoto's catalyst | 30-min EC50 (luminescence inhibition) | 7.2-7.4 | mdpi.comresearchgate.net |

| Synechococcus elongatus (Blue-green algae) | 1-(3,5-Dimethoxy-benzoyl)-3-(3-methyl-benzyl)-thiourea | Growth Inhibition | 98% inhibition at 20 µg/ml after 5 days | nih.gov |

General Human Health Toxicological Mechanisms of Thiourea

The primary toxicological concern associated with exposure to thiourea is its effect on the thyroid gland. who.int The main mechanism of action is the inhibition of the thyroid peroxidase enzyme, which is critical for the production of thyroid hormones. scbt.com This inhibition leads to decreased levels of circulating thyroid hormones, which can result in thyroid enlargement (hyperplasia). who.intscbt.comindustrialchemicals.gov.au At high doses in animal studies, this has been shown to lead to the formation of thyroid adenomas and carcinomas. who.intnih.gov This pathway is considered a non-genotoxic mechanism of carcinogenicity. who.int

Beyond the thyroid, thiourea exposure has also been associated with adverse effects on the lungs, liver, kidneys, and the hematopoietic system. who.int

Regarding its genotoxic potential, thiourea has not been found to induce gene mutations in bacteria, and results from assays in mammalian cells have been inconsistent but mostly negative. who.int It has, however, been shown to induce chromosomal recombination in yeast and Drosophila. who.int The International Agency for Research on Cancer (IARC) has classified thiourea in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans". industrialchemicals.gov.au Conversely, based on sufficient evidence from experimental animal studies, the U.S. National Toxicology Program has concluded that thiourea is "reasonably anticipated to be a human carcinogen". nih.gov

Studies on various thiourea derivatives have found that their cytotoxicity is often structure-dependent and can involve mechanisms such as the depletion of intracellular glutathione (B108866) (GSH). nih.gov

Endocrine System Modulation (e.g., Thyroid Function)

Thiourea and its derivatives are well-recognized for their ability to interfere with the endocrine system, particularly thyroid function. These compounds are often referred to as goitrogens due to their ability to disrupt thyroid hormone synthesis.

The primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland responsible for the oxidation of iodide and the iodination of tyrosine residues on thyroglobulin, which are critical steps in the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)) researchgate.net.

Studies on workers exposed to ethylene (B1197577) thiourea, a related compound, have demonstrated tangible effects on thyroid function. A multi-year study observed that exposed individuals had significantly lower levels of total thyroxine (T4) compared to control groups nih.gov. In some cases, an increase in thyroid-stimulating hormone (TSH) was also noted, which is a compensatory response by the pituitary gland to low thyroid hormone levels nih.gov. High doses of thiourea have been shown to severely inhibit thyroid function in animal studies nih.gov.

The interference of thiourea derivatives with the endocrine system is a critical aspect of their toxicological profile, with the thyroid gland being a primary target. The structural similarities between various thiourea derivatives suggest that other compounds within this class could exhibit similar endocrine-modulating properties.

Organ-Specific Toxicity Profiles (e.g., pulmonary, hepatic, renal)

Beyond the endocrine system, thiourea derivatives have been shown to exert toxic effects on specific organs, with the lungs, liver, and kidneys being notable targets. The organ-specific toxicity is often dependent on the specific chemical structure of the thiourea derivative and the metabolic capabilities of the target organ.

Pulmonary Toxicity: Certain thiourea derivatives are known to induce significant pulmonary toxicity. For instance, α-naphthylthiourea (ANTU) administration in rats leads to damage of pulmonary endothelial cells, resulting in pulmonary edema and pleural effusion nih.gov. The toxicity is linked to the metabolic activation of the thiourea moiety and the subsequent binding of reactive metabolites to lung proteins nih.gov. The enzyme flavin-containing monooxygenase 1 (FMO1) has been identified as being responsible for the bioactivation of some small thioureas in rats nih.govbohrium.com. Studies with methylphenylthiourea have also identified pulmonary endothelial cells as the primary target of acute injury nih.govbohrium.com.

Hepatic Toxicity: The liver, as a central site of metabolism, is also susceptible to the toxic effects of thiourea derivatives. In vitro studies using isolated rat hepatocytes have shown that various mono- and di-substituted thioureas can cause cytotoxicity, as evidenced by the leakage of lactate (B86563) dehydrogenase (LDH) nih.gov. This cytotoxicity is often accompanied by a depletion of intracellular glutathione (GSH), a critical antioxidant, suggesting that oxidative stress is a key mechanism of hepatotoxicity nih.gov. The toxicity of these compounds in hepatocytes appears to be structure-dependent nih.gov.

Renal Toxicity: The kidneys can also be affected by thiourea compounds. While some thiourea analogues have been investigated for their protective effects against kidney injury due to their anti-inflammatory and anti-oxidant properties, the underlying mechanisms highlight pathways that could also be involved in toxicity mdpi.com. For example, the pathogenesis of sepsis-associated acute kidney injury involves inflammation and oxidative stress, which can be modulated by thiourea derivatives mdpi.com. The kidneys are highly susceptible to toxicants due to the large volume of blood they filter, which can lead to the concentration of toxic substances in the kidney tubules toxmsdt.com.

The following table summarizes the observed organ-specific toxicities of various thiourea derivatives.

| Thiourea Derivative | Organ(s) Affected | Observed Effects | Potential Mechanism |

| Ethylene Thiourea | Thyroid | Decreased T4, Increased TSH nih.gov | Inhibition of Thyroid Peroxidase researchgate.net |

| α-Naphthylthiourea (ANTU) | Lungs | Pulmonary edema, Endothelial cell damage nih.gov | Bioactivation and binding of metabolites to lung proteins nih.gov |

| Methylphenylthiourea | Lungs | Endothelial cell injury nih.govbohrium.com | Bioactivation by FMO1 nih.govbohrium.com |

| Various Substituted Thioureas | Liver | Cytotoxicity (LDH leakage), GSH depletion nih.gov | Oxidative stress nih.gov |

| SPA0355 (Thiourea analogue) | Kidneys | Modulation of inflammation and oxidative stress mdpi.com | Anti-inflammatory and anti-oxidant actions mdpi.com |

Mutagenicity and Carcinogenicity Assessments

The potential for thiourea and its derivatives to cause genetic mutations and cancer has been a focus of toxicological research.

Carcinogenicity: Thiourea itself is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals nih.govnih.gov. Administration of thiourea to rats in drinking water resulted in both benign and malignant thyroid gland tumors nih.govnih.gov. In some cases, tumors of the Zymbal gland and liver have also been observed nih.govnih.gov. As of late 2021, no epidemiological studies had definitively evaluated the relationship between human cancer and exposure specifically to thiourea nih.gov.

Mutagenicity: Thiourea has demonstrated genotoxic activity in some assays. It has been found to be weakly active in causing unscheduled DNA synthesis in hepatocytes, which is an indicator of DNA repair and, therefore, DNA damage nih.gov. The genotoxic effects of thiourea derivatives can be dependent on their metabolism. For example, a metabolite of 2-methoxyethanol, methoxyacetaldehyde, has been shown to be mutagenic in certain in vitro assays nih.gov. This highlights the importance of metabolic activation in the mutagenic potential of related compounds.

The table below summarizes the carcinogenicity findings for thiourea in rats.

| Route of Administration | Sex | Tumor Site | Tumor Type |

| Drinking Water | Male & Female | Thyroid Gland | Adenoma and Carcinoma nih.govnih.gov |

| Drinking Water | Male | Zymbal Gland | Squamous-cell Carcinoma nih.govnih.gov |

| Dietary | Unspecified | Liver | Hepatocellular Adenoma nih.gov |

| Intraperitoneal Injection & Drinking Water | Male & Female | Zymbal Gland | Squamous-cell Carcinoma or Mixed-cell Sarcoma nih.gov |

Sensitization and Allergic Reactions

Thiourea compounds are recognized as potential sensitizers, capable of causing allergic contact dermatitis in susceptible individuals nih.gov. This is particularly relevant in occupational settings where exposure to these compounds may be more frequent.

The primary use of thiourea compounds as accelerators in the rubber industry is a significant source of exposure nih.gov. Cases of allergic contact dermatitis have been reported in individuals exposed to neoprene gloves and other rubber products containing thiourea derivatives like diethylthiourea and diphenylthiourea nih.gov. The breakdown of certain fungicides or pesticides into thioureas can also be a source of sensitization nih.gov.

When an individual becomes sensitized to a chemical, subsequent exposure, even at lower doses, can lead to a more pronounced reaction nih.gov. In the case of skin sensitization, this can manifest as an edematous response or a rash nih.gov. Diagnosing allergic contact dermatitis caused by thiourea compounds often requires specific patch testing, as these allergens may not be included in standard screening panels nih.gov.

Future Research Directions and Translational Perspectives for 1 Methoxypropan 2 Yl Thiourea

Rational Design of Next-Generation Thiourea-Based Agents

The future development of agents based on the (1-Methoxypropan-2-yl)thiourea scaffold will heavily rely on rational design strategies to optimize potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this process, identifying which molecular modifications enhance therapeutic activity. mdpi.comnih.gov

Key strategies for designing next-generation agents include:

Structural Modification: Researchers can systematically alter the substituents on the thiourea (B124793) core. For this compound, this could involve modifying the methoxypropan group to influence lipophilicity and target engagement. Introducing aromatic or heterocyclic rings can significantly enhance bioactivity. biointerfaceresearch.com

Bioisosteric Replacement: The thiourea moiety itself can be replaced by other groups (bioisosteres) to overcome potential liabilities like poor solubility or metabolic instability. nih.govbohrium.com For instance, replacing the sulfur atom with oxygen to create a urea (B33335) derivative or introducing groups like cyanoguanidine could yield compounds with improved drug-like properties. nih.govbohrium.com

Computational Modeling: In silico tools such as molecular docking can predict how modifications to the this compound structure will interact with biological targets. biointerfaceresearch.comnih.gov This allows for the pre-screening of virtual compounds, prioritizing the synthesis of those with the highest predicted affinity and selectivity. nih.gov For example, docking studies can guide the design of derivatives that fit optimally into the active site of a target enzyme. biointerfaceresearch.com

Table 1: Strategies for Rational Design of this compound Analogs

| Design Strategy | Rationale | Potential Outcome |

|---|---|---|

| Modification of the Methoxypropyl Group | Alter lipophilicity and steric bulk to improve target binding and cell permeability. | Enhanced potency and selectivity. |

| Substitution on the Terminal Nitrogen | Introduce aromatic or heterocyclic moieties to create new interactions with the target protein. | Increased bioactivity and potential for multi-target effects. |

| Bioisosteric Replacement of Thiourea | Improve metabolic stability, solubility, and safety profile. | Better pharmacokinetic properties and reduced toxicity. |

| Molecular Hybridization | Combine the thiourea pharmacophore with another active molecule to create a single agent with dual activity. biointerfaceresearch.com | Synergistic therapeutic effects and potential to overcome drug resistance. biointerfaceresearch.com |

Exploration of Multi-Targeted Therapeutic Approaches

A significant advantage of the thiourea scaffold is its potential to interact with multiple biological targets, which is a promising strategy for treating complex diseases like cancer or neurodegenerative disorders. biointerfaceresearch.comresearchgate.net Future research on this compound should explore its potential as a multi-target agent.

Thiourea derivatives have been shown to inhibit various enzymes and proteins involved in disease progression. biointerfaceresearch.com For example, certain derivatives act as dual inhibitors of HIV-1 capsid and human cyclophilin A, both crucial for viral replication. nih.gov Others have been designed as multi-target kinase inhibitors for cancer therapy, similar to approved drugs like Sorafenib. nih.govbohrium.com

For this compound, a multi-targeted approach could involve:

Kinase Inhibition: Investigating its ability to inhibit multiple protein kinases involved in cancer cell proliferation and angiogenesis. biointerfaceresearch.com

Enzyme and Receptor Modulation: Screening the compound against a panel of enzymes and receptors implicated in a specific disease, such as acetylcholinesterase and butyrylcholinesterase in Alzheimer's disease. nih.gov

Combination Therapy Mimicry: Designing derivatives that simultaneously target different pathways, which could offer advantages over administering multiple drugs by potentially reducing side effects and drug resistance. biointerfaceresearch.com

Table 2: Potential Multi-Target Applications for this compound Derivatives

| Disease Area | Potential Targets | Therapeutic Rationale |

|---|---|---|

| Cancer | Multiple Tyrosine Kinases (e.g., VEGFR, PDGFR), Caspases, NF-κB nih.gov | Inhibit tumor growth, angiogenesis, and metastasis while inducing apoptosis. biointerfaceresearch.comnih.gov |

| Infectious Diseases (e.g., HIV, Leishmaniasis) | Viral/parasitic enzymes (e.g., reverse transcriptase) and host proteins (e.g., cyclophilin A). mdpi.comnih.gov | Block multiple points in the pathogen's life cycle to improve efficacy and prevent resistance. nih.gov |

| Neurodegenerative Diseases (e.g., Alzheimer's) | Cholinesterases (AChE, BChE), β-amyloid aggregation. researchgate.netnih.gov | Address multiple pathological factors of the disease simultaneously. researchgate.net |

Integration with Advanced Drug Delivery Systems

To maximize the therapeutic potential of this compound, its integration with advanced drug delivery systems is a critical area for future research. These systems can improve solubility, enhance stability, and enable targeted delivery to specific tissues, thereby increasing efficacy and reducing systemic toxicity. researchgate.netbohrium.com

Key delivery strategies include:

Nanoparticle Encapsulation: Loading the compound into nanoparticles, such as those made from biocompatible polymers like poly(D,L-lactic-co-glycolic acid) (PLGA), can improve its delivery. researchgate.net This approach has been shown to potentiate the therapeutic effect of other thiourea derivatives by enabling selective delivery to phagocytic cells, which are often reservoirs for pathogens like Leishmania. researchgate.net

Prodrug Development: this compound can be chemically modified into an inactive prodrug that is converted to the active form only at the target site. nih.govopenmedicinalchemistryjournal.com For example, pH-sensitive prodrugs can be designed to release the active compound specifically in the acidic microenvironment of tumors. nih.gov This strategy can significantly decrease cytotoxicity to healthy cells. nih.gov

Targeted Delivery Vehicles: Attaching the thiourea compound to targeting ligands, such as antibodies or peptides, can direct it to specific cells or tissues. openmedicinalchemistryjournal.com This approach is particularly promising for cancer therapy, where ligands can be chosen to bind to antigens that are overexpressed on tumor cells. openmedicinalchemistryjournal.comnih.gov

Advancing Towards Preclinical and Clinical Investigations

While significant research focuses on the synthesis and initial biological screening of thiourea derivatives, the progression of a specific compound like this compound towards clinical application requires a structured preclinical development path. Currently, specific preclinical or clinical data for this compound is not publicly available.

The necessary steps to advance this compound would include:

Comprehensive In Vitro Profiling: Rigorous testing against a wide range of cancer cell lines or microbial strains to determine its potency (e.g., IC50 values) and spectrum of activity. mdpi.com

In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of disease to confirm its therapeutic effect and establish a dose-response relationship.

Pharmacokinetic (ADMET) Analysis: Studying the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of the compound. researchgate.net Favorable pharmacokinetic predictions are essential for a compound to be considered for further development. researchgate.net

Toxicology and Safety Pharmacology: Conducting detailed studies to identify potential toxicities and establish a safety margin before any human trials can be considered.

Successful navigation of these preclinical stages is a prerequisite for filing an Investigational New Drug (IND) application and initiating Phase I clinical trials to evaluate the safety and tolerability of this compound in humans.

Q & A

Basic Research Question

- NMR : H NMR shows methoxy protons at δ 3.2–3.4 ppm and thiourea NH signals at δ 7.5–8.0 ppm (broad). C NMR confirms thiocarbonyl (C=S) at δ 175–180 ppm.

- IR : Strong C=S stretch at 1250–1350 cm and N-H stretches at 3200–3400 cm.

- MS : ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns for structural confirmation .

What strategies can resolve contradictions between theoretical and experimental results in the structural analysis of this compound?

Advanced Research Question

- Cross-validation : Compare DFT-optimized geometries with SC-XRD torsional angles.

- Dynamic simulations : Molecular Dynamics (MD) in explicit solvent models account for environmental effects.

- Error analysis : Quantify thermal motion (B-factors) in crystallography and basis set limitations in DFT. Discrepancies >0.05 Å in bond lengths warrant re-examination of experimental conditions or computational parameters .

What are the primary health hazards associated with handling this compound in laboratory settings?

Basic Research Question

The compound is a skin sensitizer and potential thyroid disruptor. Use PPE (gloves, goggles) and work in a fume hood. Acute toxicity (LD50 oral, rat) is ~500 mg/kg. Chronic exposure may cause goiter or hormonal imbalances, as observed in thiourea derivatives .

How can structure-activity relationship (SAR) studies be designed to evaluate the antimicrobial potential of this compound derivatives?

Advanced Research Question

- Variation of substituents : Synthesize analogs with halogens, alkyl chains, or heterocycles.

- Biological assays : Test against Gram-positive/negative bacteria (MIC, MBC) and fungi (disc diffusion).

- Computational modeling : Dock derivatives into bacterial enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina. Correlate binding energies (ΔG) with experimental IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.